3-(5-Bromo-2-ethoxyanilino)propan-1-ol
Description
3-(5-Bromo-2-ethoxyanilino)propan-1-ol is a brominated aromatic compound featuring an ethoxy-substituted anilino group attached to a propanol backbone. Its molecular structure (C₁₁H₁₅BrNO₂) includes a 5-bromo-2-ethoxyaniline moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-(5-bromo-2-ethoxyanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-11-5-4-9(12)8-10(11)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJSSPKXWQGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be contextualized by comparing it to analogs with related substituents or scaffolds. Below is an analysis based on structural and functional parallels from available evidence:
Substituent Effects: Bromo vs. Other Functional Groups
- Bromo-substituted analogs: (2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one () shares a bromoanilino group but differs in its pyrazole-ketone backbone. The bromine atom in both compounds enhances electrophilic reactivity and may influence binding interactions in biological systems. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (, compound a) replaces the bromo-ethoxy aniline with a thiophene-methylamine group. Thiophene’s electron-rich aromatic system may improve solubility in nonpolar solvents, whereas the bromo-ethoxy group in the target compound likely increases lipophilicity and steric hindrance .
Backbone and Functional Group Variations
- Propanol vs. Naphthalenol Derivatives: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (, compound b) incorporates a naphthalenol group instead of propanol. The naphthalene ring system enhances π-π stacking interactions, which could be advantageous in materials science but may reduce metabolic stability in biological contexts compared to the simpler propanol backbone . 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (, compound d) demonstrates how positional isomerism (naphthalen-2-ol vs. naphthalen-1-ol) affects physicochemical properties. Similarly, the ethoxy group in the target compound’s 2-position may influence hydrogen-bonding capacity relative to hydroxyl or methylamino groups in analogs .
Analytical and Purity Considerations
- Impurity Profiles: The United States Pharmacopeia (USP) standards in highlight controlled impurities such as 1-Fluoronaphthalene (compound f) and unspecified analogs. For 3-(5-Bromo-2-ethoxyanilino)propan-1-ol, analogous impurities (e.g., de-brominated or de-ethoxy derivatives) would require similar chromatographic monitoring (e.g., HPLC with UV detection) to ensure purity .
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